1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-17-8-6-15(23-9-4-10-30(23,25)26)12-16(17)22-20(24)21-13-14-5-7-18(28-2)19(11-14)29-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVWDXIFJHQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, including:
- Antiparasitic Activity : The compound has shown promising results against various parasites, including those responsible for tropical diseases such as malaria and leishmaniasis. The mechanism involves disruption of metabolic pathways crucial for parasite survival.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxicity against cancer cell lines. The effectiveness is often measured using the MTT assay, where the reduction in cell viability indicates the compound's potential as an anticancer agent.
The biological activity of this compound is believed to stem from its ability to interact with specific proteins involved in cellular processes. For instance:
- Targeting Enzymes : The compound may act as an allosteric modulator by binding to enzymes critical for the metabolism of parasites. This interaction can lead to structural changes in the enzyme, inhibiting its function and ultimately affecting the survival of the pathogen .
- Reactive Oxygen Species (ROS) Generation : Some derivatives related to this compound have been shown to induce oxidative stress in cells, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study 1: Antileishmanial Activity
In a study evaluating antileishmanial activity, U-937 human monocytes were treated with varying concentrations of the compound. The results indicated a significant reduction in intracellular amastigotes of Leishmania panamensis, demonstrating its potential as an effective treatment option for leishmaniasis .
Case Study 2: Cytotoxicity in Cancer Cells
Research conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents. This suggests that it may serve as a viable alternative or adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The European patent specification () describes several urea derivatives and imidazoline analogs synthesized for undisclosed therapeutic purposes. Below is a detailed comparison based on structural features, synthesis routes, and inferred properties:
Key Observations:
Structural Differences: The target compound’s isothiazolidin-1,1-dioxide group distinguishes it from imidazoline (C19, C20) or triazole-based analogs (Example 5). This sulfone group may enhance solubility or mimic phosphate groups in enzyme-binding pockets. Methoxy Substitution Patterns: The 3,4-dimethoxybenzyl group in the target compound contrasts with the single methoxy groups in C19 (meta) and C20 (para).
Synthesis Routes: The Example 5 procedure employs 4-nitrophenyl carbamates and imidazoline intermediates under mild conditions (room temperature, 4 hours), suggesting efficient coupling . The target compound may require specialized reagents for introducing the isothiazolidin-dioxide ring, which is absent in the patent’s described methods.
Inferred Bioactivity: While biological data are unavailable, the triazole-containing ureas (Example 5) likely target kinases or inflammatory pathways due to their resemblance to known inhibitors (e.g., JAK/STAT inhibitors). The target compound’s sulfone group could confer resistance to metabolic degradation compared to C19/C20’s imidazolines, which are prone to ring-opening under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
